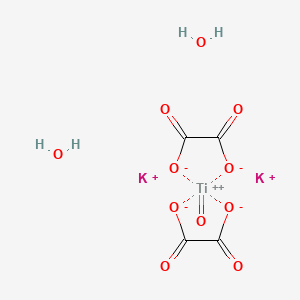
Dipotassium;oxalate;oxotitanium(2+);dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanate(2-), bis[ethanedioato(2-)-kappaO1,kappaO2]oxo-, potassium, hydrate (1:2:2), (SP-5-21)- is a complex inorganic compound with the molecular formula K2[Ti(C2O4)2O]·2H2O This compound is known for its unique coordination structure, where titanium is coordinated with oxalate ligands and an oxo group, forming a stable complex with potassium ions and water molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Titanate(2-), bis[ethanedioato(2-)-kappaO1,kappaO2]oxo-, potassium, hydrate (1:2:2), (SP-5-21)- typically involves the reaction of titanium(IV) oxide with oxalic acid in the presence of potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
TiO2+2H2C2O4+2KOH→K2[Ti(C2O4)2O]⋅2H2O+2H2O
The reaction is typically conducted at elevated temperatures to facilitate the dissolution of titanium(IV) oxide and the formation of the complex. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of Titanate(2-), bis[ethanedioato(2-)-kappaO1,kappaO2]oxo-, potassium, hydrate (1:2:2), (SP-5-21)- follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Titanate(2-), bis[ethanedioato(2-)-kappaO1,kappaO2]oxo-, potassium, hydrate (1:2:2), (SP-5-21)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the titanium center is further oxidized to higher oxidation states.
Reduction: Reduction reactions can reduce the titanium center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the oxalate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions under controlled pH conditions.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used. These reactions are often conducted in an inert atmosphere to prevent oxidation.
Substitution: Ligand substitution reactions are carried out using various ligands, such as phosphates and nitrates, under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Higher oxidation state titanium complexes.
Reduction: Lower oxidation state titanium complexes.
Substitution: New titanium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Titanate(2-), bis[ethanedioato(2-)-kappaO1,kappaO2]oxo-, potassium, hydrate (1:2:2), (SP-5-21)- has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions. It is also used in the synthesis of other complex compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems and as an anticancer agent.
Industry: Used in the production of advanced materials, such as ceramics and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Titanate(2-), bis[ethanedioato(2-)-kappaO1,kappaO2]oxo-, potassium, hydrate (1:2:2), (SP-5-21)- involves its interaction with various molecular targets and pathways. The titanium center can coordinate with different biological molecules, leading to changes in their structure and function. The oxalate ligands can also participate in redox reactions, influencing the overall reactivity of the compound. The exact mechanism of action depends on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Titanate(2-), bis[ethanedioato(2-)-kappaO1,kappaO2]oxo-, sodium, hydrate (1:2:2), (SP-5-21)-
- Titanate(2-), bis[ethanedioato(2-)-kappaO1,kappaO2]oxo-, ammonium, hydrate (1:2:2), (SP-5-21)-
- Titanate(2-), bis[ethanedioato(2-)-kappaO1,kappaO2]oxo-, lithium, hydrate (1:2:2), (SP-5-21)-
Uniqueness
Titanate(2-), bis[ethanedioato(2-)-kappaO1,kappaO2]oxo-, potassium, hydrate (1:2:2), (SP-5-21)- is unique due to its specific coordination environment and the presence of potassium ions. This compound exhibits distinct chemical properties compared to its sodium, ammonium, and lithium counterparts. The potassium ions contribute to the stability and solubility of the complex, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C4H4K2O11Ti |
|---|---|
Molekulargewicht |
354.13 g/mol |
IUPAC-Name |
dipotassium;oxalate;oxotitanium(2+);dihydrate |
InChI |
InChI=1S/2C2H2O4.2K.2H2O.O.Ti/c2*3-1(4)2(5)6;;;;;;/h2*(H,3,4)(H,5,6);;;2*1H2;;/q;;2*+1;;;;+2/p-4 |
InChI-Schlüssel |
PGGRHIGITIPOBF-UHFFFAOYSA-J |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O=[Ti+2].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



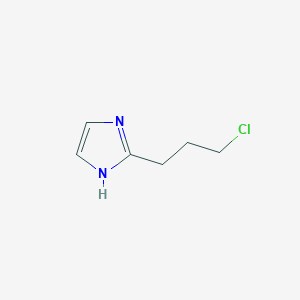

![1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357445.png)
![(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12357446.png)
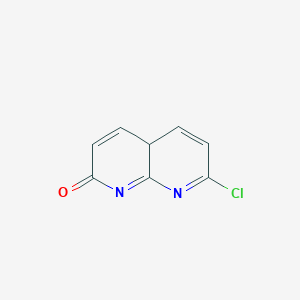

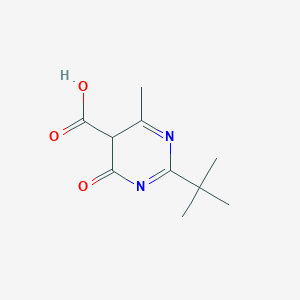

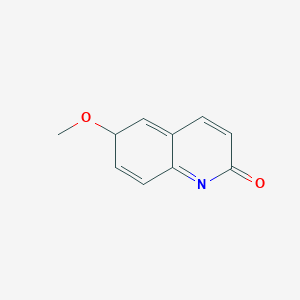

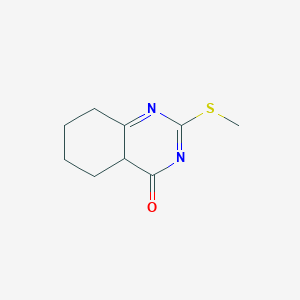
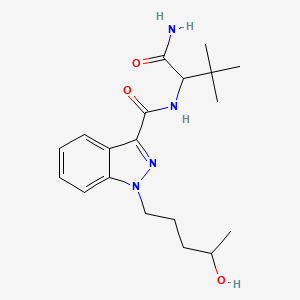
![N'-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B12357506.png)
